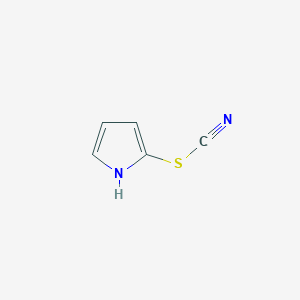
2-Thiocyanato-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-yl thiocyanate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The thiocyanate group (-SCN) attached to the pyrrole ring introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-yl thiocyanate can be synthesized through several methods. One common approach involves the thiocyanation of pyrrole derivatives using thiocyanating agents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetonitrile .
Industrial Production Methods: Industrial production of 2-Thiocyanato-1H-pyrrole often employs electrochemical methods. For instance, the anodic thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds can be achieved through constant potential electrolysis of potassium thiocyanate in an undivided cell . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-yl thiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Thiocyanato-1H-pyrrole involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects. The specific pathways and targets depend on the nature of the derivative and the context of its application .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carbaldehyde: Another pyrrole derivative with an aldehyde group instead of a thiocyanate group.
1H-Pyrrole-2-carboxylic acid: Contains a carboxyl group, making it more acidic and reactive in different contexts.
1H-Pyrrole-2-thiol: Features a thiol group, which can undergo different reactions compared to the thiocyanate group.
Uniqueness: 1H-Pyrrole-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C5H4N2S |
|---|---|
Molekulargewicht |
124.17 g/mol |
IUPAC-Name |
1H-pyrrol-2-yl thiocyanate |
InChI |
InChI=1S/C5H4N2S/c6-4-8-5-2-1-3-7-5/h1-3,7H |
InChI-Schlüssel |
HFULIPRJFZSFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















